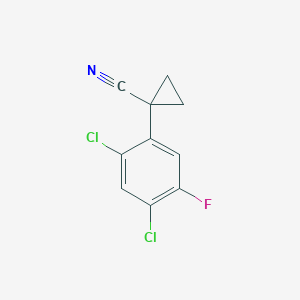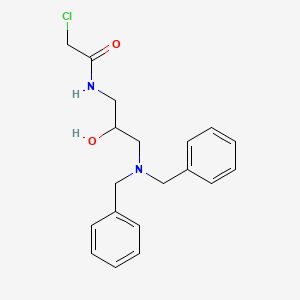
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with a suitable cyclopropanation reagent. One common method is the use of diazomethane or a similar diazo compound in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of alternative cyclopropanation reagents and catalysts that are more cost-effective and environmentally friendly is also explored.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile.
2,4-Dichloro-5-fluorobenzonitrile: Another compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical reactivity and stability
Propriétés
Formule moléculaire |
C10H6Cl2FN |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2 |
Clé InChI |
LCZGCHLFPMRUQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC(=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone](/img/structure/B8514934.png)
![Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8514936.png)

![2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B8514961.png)



![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)

![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)



